2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: C24H20ClN5O3S
Molecular Weight: 493.976 g/mol
CAS Number: 315231-45-9
The compound consists of a triazole ring, a chlorophenyl group, an ethyl group, and an indole moiety. Its intriguing structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Triazole Formation: The triazole ring is likely synthesized via a cyclization reaction between an azide and an alkyne
Sulfanyl Group Introduction: The sulfanyl group (SH) can be introduced through nucleophilic substitution or other synthetic methods.
Indole Formation: The indole ring may be formed through Fischer indole synthesis or other indole-forming reactions.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are scarce due to its rarity. Researchers often synthesize it in the lab for targeted studies.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution Reactions: The chlorophenyl group could participate in electrophilic aromatic substitution.
Common Reagents: Sodium azide, alkynes, thiols, and various catalysts.
Major Products: Diverse derivatives based on the substitution patterns.
Scientific Research Applications
Chemistry::
Drug Discovery: Investigating its potential as a lead compound for novel drugs.
Catalysis: Exploring its catalytic properties due to the triazole and sulfanyl groups.
Antimicrobial Activity: Assessing its effects against bacteria, fungi, or parasites.
Anticancer Potential: Investigating its impact on cancer cell lines.
Enzyme Inhibition: Studying its interaction with enzymes.
Materials Science: Exploring its use in materials like sensors or polymers.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While this compound is unique, let’s consider a related one:
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide: Similar structure, but with a phenyl group instead of an ethyl group.
Properties
Molecular Formula |
C20H17ClN6O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C20H17ClN6O2S/c1-2-27-18(12-7-9-13(21)10-8-12)25-26-20(27)30-11-16(28)23-24-17-14-5-3-4-6-15(14)22-19(17)29/h3-10,22,29H,2,11H2,1H3 |
InChI Key |
RESHTUVDBBPCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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